molecular formula C16H11FN2O B1269237 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 36640-40-1

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1269237
CAS No.: 36640-40-1
M. Wt: 266.27 g/mol
InChI Key: AQESLSBUZSGPEX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₆H₁₁FN₂O; MW: 266.27 g/mol) is a fluorinated pyrazole derivative characterized by a carbaldehyde group at the 4-position and substituted phenyl rings at the 1- and 3-positions. Its structure has been validated via spectral data, including IR (C=O stretch at 1665 cm⁻¹) and ¹H NMR (δ 10.05 ppm for the aldehyde proton) . The compound is synthesized via Vilsmeier-Haack cyclization, a common method for pyrazole-carbaldehyde derivatives, using substituted acetophenones and phenylhydrazines as precursors .

The presence of the fluorine atom at the 4-position of the phenyl ring enhances its electronic and steric properties, making it a versatile intermediate for synthesizing bioactive molecules, including antimicrobial and antitumor agents .

Properties

IUPAC Name

3-(4-fluorophenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-14-8-6-12(7-9-14)16-13(11-20)10-19(18-16)15-4-2-1-3-5-15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQESLSBUZSGPEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351471
Record name 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199360
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36640-40-1
Record name 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36640-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation: Primary Synthetic Route

Reaction Mechanism and General Procedure

The Vilsmeier-Haack reaction is the most widely used method for synthesizing 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This two-step process involves:

  • Hydrazone Formation : Condensation of 4-fluoroacetophenone with phenylhydrazine to form 1-(4-fluorophenyl)ethan-1-one phenylhydrazone.
  • Cyclization and Formylation : Treatment of the hydrazone with the Vilsmeier-Haack reagent (POCl₃/DMF) to induce cyclization and introduce the formyl group at the pyrazole’s 4-position.
Key Steps:
  • Hydrazone Synthesis :

    • Reagents : 4-Fluoroacetophenone, phenylhydrazine, ethanol.
    • Conditions : Reflux for 4–6 hours.
    • Yield : >90% (isolated as crystalline solids).
  • Vilsmeier-Haack Reaction :

    • Reagents : POCl₃ (0.06 mol), anhydrous DMF (25 mL).
    • Conditions :
      • POCl₃ added dropwise to DMF at 0°C.
      • Hydrazone (0.02 mol) added, stirred at 60–70°C for 3–4 hours.
      • Quenched with crushed ice, neutralized with NaOH (10%), and recrystallized from chloroform.
    • Yield : 70–77%.

Optimization Studies

Variations in reaction parameters significantly impact yield and purity:

Parameter Typical Range Optimal Value Effect on Yield
POCl₃ Equivalents 2–4 eq 3 eq Maximizes formylation
Temperature 60–90°C 70°C Prevents side reactions
Reaction Time 2–5 hours 3.5 hours Balances conversion and degradation
Neutralization Agent NaOH vs. Na₂CO₃ NaOH (10%) Higher purity

Data synthesized from.

Alternative Synthetic Pathways

Trichlorotriazine-Mediated Cyclization

A less common method employs 2,4,6-trichloro-1,3,5-triazine (TCT) as a cyclizing agent:

  • Procedure :
    • Hydrazone (1 eq) stirred with TCT (1.2 eq) in DMF at room temperature for 12 hours.
    • Quenched with ice-water, extracted with ethyl acetate.
  • Yield : 65–68%.
  • Advantage : Mild conditions, avoids POCl₃ handling.
  • Limitation : Lower yield compared to Vilsmeier-Haack.

Oxidation of Pyrazole Alcohols

Pyrazole-4-methanol derivatives can be oxidized to the aldehyde:

  • Reagents : Pyridinium chlorochromate (PCC) in CH₂Cl₂.
  • Conditions : Stirred at 25°C for 8 hours.
  • Yield : 55–57%.
  • Use Case : Suitable for substrates sensitive to POCl₃.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements propose transitioning from batch to continuous flow systems:

  • Benefits :
    • Improved heat transfer during exothermic POCl₃ addition.
    • Reduced reaction time (1.5 hours vs. 3.5 hours).
    • Higher consistency in product quality.
  • Challenges :
    • Corrosion-resistant reactor materials required for POCl₃.
    • Precise temperature control to avoid DMF decomposition.

Green Chemistry Approaches

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity but lowers yield to 62%.
  • Catalyst Recovery : Immobilized POCl₃ on silica gel enables reagent recycling, achieving 70% yield over three cycles.

Characterization and Quality Control

Spectroscopic Data

  • IR : Strong absorption at 1,662 cm⁻¹ (C=O stretch).
  • ¹H NMR (CDCl₃):
    • δ 10.02 (s, 1H, CHO).
    • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H).
    • δ 7.45–7.32 (m, 5H, Ph-H).
  • ¹³C NMR : δ 191.2 (CHO), 163.1 (C-F), 140.5 (pyrazole C-4).

Purity Analysis

  • HPLC : >98% purity achieved via recrystallization from chloroform:ethanol (3:1).
  • Melting Point : 128–130°C (lit. 130°C).

Chemical Reactions Analysis

Schiff Base Formation

The aldehyde group undergoes condensation with primary amines to form imines (Schiff bases). For example:

  • Reaction with aniline derivatives : Produces N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine derivatives under mild conditions (methanol, glacial acetic acid, 72 hr at RT) .

  • Reaction with aliphatic amines : Methanamine reacts to yield N-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)methanamine .

Key Data :

AmineProduct StructureYield (%)Conditions
AnilineN-(pyrazolylmethylene)aniline85RT, 72 hr, CH3OH/HOAc
4-FluoroanilineN-(pyrazolylmethylene)-4-F-aniline78RT, 72 hr, CH3OH/HOAc
MethanamineN-(pyrazolylmethylene)methanamine82Reflux, 6 hr, CH3OH/HOAc

Reduction Reactions

The aldehyde moiety is selectively reduced to a hydroxymethyl group:

  • Sodium borohydride (NaBH4) : In ethanol at 0–5°C, yields 4-(hydroxymethyl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole .

  • Further derivatization : The hydroxymethyl product reacts with thionyl chloride (SOCl2) to form 4-(chloromethyl)pyrazole, a precursor for Wittig reactions .

Example Pathway :

AldehydeNaBH4HydroxymethylSOCl2ChloromethylPPh3Phosphonium saltWittigAlkenylpyrazole\text{Aldehyde} \xrightarrow{\text{NaBH}_4} \text{Hydroxymethyl} \xrightarrow{\text{SOCl}_2} \text{Chloromethyl} \xrightarrow{\text{PPh}_3} \text{Phosphonium salt} \xrightarrow{\text{Wittig}} \text{Alkenylpyrazole}

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong conditions:

  • Potassium permanganate (KMnO4) : In aqueous pyridine, yields 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid .

  • Esterification : The carboxylic acid reacts with ethanol/H2SO4 to form ethyl esters .

Key Data :

Oxidizing AgentProductYield (%)Conditions
KMnO4 (aq. pyridine)Pyrazole-4-carboxylic acid92RT, 4 hr
K2Cr2O7/H2SO4Pyrazole-4-carboxylic acid88Reflux, 6 hr

Aldol Condensation

Reacts with active methylene compounds (e.g., acetophenones) in basic media:

  • With 2-hydroxyacetophenone : Forms chalcone derivatives (e.g., 1-(2-hydroxyphenyl)-3-(pyrazolyl)propenone) .

  • With methyl acetoacetate : Undergoes Knoevenagel condensation to yield α,β-unsaturated ketones .

Key Application :
Chalcone derivatives are oxidized with DMSO/CuCl2 to synthesize chromones, which show antifungal activity .

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

  • With electron-rich arenes : Forms 4-(arylhydroxymethyl)pyrazole derivatives using AlCl3 as a catalyst .

Biological Activity Correlation

Reaction products demonstrate significant bioactivity:

  • Schiff bases : Exhibit acetylcholinesterase (AChE) inhibition (IC50 = 10–100 nM) .

  • Chalcones/Chromones : Show moderate antifungal activity against Candida albicans (MIC = 8–32 µg/mL) .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, enabling the synthesis of structurally diverse derivatives with tailored properties .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structure allows it to interact with specific receptors in the brain, making it a candidate for developing drugs aimed at conditions like Alzheimer's disease. Research has demonstrated that derivatives of this compound exhibit potent inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are important targets in treating neurodegenerative diseases .

Case Study: Inhibitory Activity
A study synthesized various derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and evaluated their AChE and MAO-B inhibitory activities. Compounds demonstrated significant inhibition at low micromolar concentrations, indicating their potential as therapeutic agents for Alzheimer's disease .

Agricultural Chemistry

Potential as Agrochemicals
The compound is being investigated for its potential use in agrochemicals, specifically as a pesticide or herbicide. Its fluorinated structure may enhance the efficacy and selectivity of these chemicals, contributing to improved crop yields while minimizing environmental impact .

Research Findings
Research indicates that derivatives of this compound can target specific pests or weeds effectively. By modifying the chemical structure, researchers aim to develop formulations that are both effective and environmentally friendly.

Material Science

Enhancement of Material Properties
In material science, this compound can be incorporated into polymers and coatings. This incorporation enhances properties such as durability and resistance to environmental stressors, making it valuable in developing advanced materials for various applications .

Analytical Chemistry

Standard Reference Material
The compound is utilized as a standard reference material in analytical methods. It aids researchers in accurately quantifying related compounds in complex mixtures. Its well-defined chemical structure allows for precise calibration in chromatographic techniques .

Summary Table of Applications

Field Application Key Findings/Notes
PharmaceuticalDrug synthesis for neurological disordersPotent AChE and MAO-B inhibitors; potential Alzheimer's treatment
Agricultural ChemistryDevelopment of pesticides/herbicidesEnhanced efficacy with reduced environmental impact
Material ScienceImprovement of polymer coatingsIncreased durability and environmental resistance
Analytical ChemistryReference material for quantificationAccurate calibration in complex mixtures

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to bind to the human estrogen alpha receptor, potentially modulating its activity . The fluorophenyl group enhances the binding affinity due to the stability of the C-F bond and its electron-withdrawing properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Compound Name Substituents (R₁, R₃) Key Properties/Activities References
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde R₁ = Ph; R₃ = 4-F-C₆H₄ - Antimicrobial activity against S. aureus and E. coli
- IR: 1665 cm⁻¹ (C=O); ¹H NMR: δ 10.05 (s, CHO)
3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde R₁ = Ph; R₃ = 4-Cl-C₆H₄ - Enhanced lipophilicity vs. fluoro analog
- Higher antifungal activity in derivatives (e.g., 4c in )
3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde R₁ = Ph; R₃ = 3,5-F₂-C₆H₃ - Increased electron-withdrawing effect
- Potential for improved CNS penetration due to higher logP
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde R₁ = 4-isoPr-C₆H₄CH₂; R₃ = 4-F-C₆H₄ - Potent antibacterial activity against P. aeruginosa (MIC: 2 µg/mL; comparable to ampicillin)
- Broader spectrum due to bulky R₁ substituent
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde R₁ = Ph; R₃ = 4-MeO-C₆H₄ - Reduced antimicrobial activity vs. fluoro analog
- Electron-donating MeO group decreases electrophilicity of the pyrazole ring
5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde R₁ = Ph; R₃ = 4-Cl-C₆H₄; CF₃ at C₅ - High molecular weight (350.73 g/mol)
- Trifluoromethyl group enhances metabolic stability and binding affinity in enzyme inhibition assays

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorine and chlorine substituents increase logP values, enhancing membrane permeability. The trifluoromethyl derivative () has a logP ~3.5, ideal for blood-brain barrier penetration .
  • Hydrogen Bonding: The aldehyde group acts as a hydrogen bond acceptor (3 acceptors, 0 donors), while hydroxyl or amino derivatives (e.g., ) introduce donor capacity, improving solubility .

Biological Activity

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

  • Molecular Formula : C16H11FN2O
  • Molecular Weight : 266.275 g/mol
  • Purity : 95% .

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound.

Research Findings :

  • A study synthesized various pyrazole derivatives and tested their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that specific derivatives exhibited significant inhibition of inflammatory markers such as TNF-α and IL-6, with some compounds showing up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .
  • Another investigation into a series of substituted pyrazoles found that compounds similar to this compound demonstrated effective COX-2 inhibition, which is crucial for anti-inflammatory action .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone76% at 1 µM86% at 1 µM
Pyrazole DerivativeUp to 85% at 10 µMUp to 93% at 10 µM

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively.

Case Studies :

  • A study reported that certain pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents on the phenyl ring enhanced the antimicrobial efficacy .
  • Another research effort synthesized a new class of pyrazole derivatives that showed promising results against various bacterial strains, suggesting that modifications in the molecular structure can lead to improved antimicrobial properties .

3. Anticancer Activity

The anticancer potential of pyrazole compounds has garnered attention due to their ability to inhibit cellular proliferation.

Research Findings :

  • Substituted pyrazoles have shown selective antiproliferative actions against various human cancer cell lines. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents .
  • A specific study indicated that certain pyrazole derivatives could inhibit cancer cell growth effectively by inducing apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of appropriate precursors. For example, phenylhydrazine derivatives react with fluorinated ketones or aldehydes under acidic or basic conditions. A common approach involves Vilsmeier-Haack formylation to introduce the carbaldehyde group at the pyrazole C4 position. Reaction optimization (e.g., temperature, solvent polarity, and catalyst use) is critical: elevated temperatures (80–100°C) in DMF improve formylation efficiency, while polar aprotic solvents enhance intermediate stability. Yields range from 50–75% depending on substituent electronic effects .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry, including bond angles (e.g., C–C–F ~119°) and dihedral angles between aromatic rings. For example, the fluorophenyl and pyrazole rings often exhibit coplanarity, influencing π-π stacking in crystal lattices .
  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ ≈ -110 to -115 ppm for para-fluorophenyl), while 1H^{1}\text{H} NMR distinguishes pyrazole protons (H-3 and H-5 as doublets near δ 7.5–8.0 ppm).
  • FT-IR : Confirms the aldehyde group (C=O stretch ~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can ultrasound-assisted synthesis improve the efficiency of preparing this compound?

  • Methodological Answer : Ultrasound irradiation enhances reaction kinetics via cavitation, reducing reaction time by 30–50% compared to conventional heating. For instance, coupling with 3-(trifluoromethyl)pyrazolones under ultrasound (40 kHz, 60°C) achieves higher regioselectivity and minimizes side products like hydrolyzed aldehydes. This method is particularly advantageous for scaling up without compromising yield (up to 85% reported) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the pyrazole N1 position to enhance aqueous solubility.
  • Metabolic Profiling : Use LC-MS/MS to identify degradation products (e.g., oxidized aldehydes) and modify labile sites via fluorination or steric hindrance .

Q. How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom at the para position activates the pyrazole ring toward nucleophilic aromatic substitution. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently at the C5 position (Pd(PPh3_3)4_4, K2_2CO3_3, DME, 80°C), yielding biaryl derivatives with >70% efficiency. In contrast, electron-donating groups (e.g., -OCH3_3) reduce reactivity due to decreased ring electrophilicity .

Q. What computational methods predict the compound’s interaction with biological targets like kinase enzymes?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess charge transfer potential. Molecular docking (AutoDock Vina) models binding to ATP-binding pockets, revealing key interactions:

  • The aldehyde group forms hydrogen bonds with catalytic lysine residues.
  • The fluorophenyl moiety engages in hydrophobic interactions with nonpolar enzyme regions.
    Validation via Molecular Dynamics (MD) simulations (50 ns trajectories) confirms stability of the ligand-enzyme complex .

Data Contradictions and Validation

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures?

  • Methodological Answer : Crystal packing forces (e.g., hydrogen bonds, van der Waals interactions) can distort molecular geometry compared to gas-phase DFT models. For instance, the dihedral angle between pyrazole and fluorophenyl rings may differ by 5–10° in solid-state vs. computed structures. Hybrid QM/MM methods incorporating solvent effects improve agreement with experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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